3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde
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Overview
Description
3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde is an organic compound with the molecular formula C9H8N4O It features a benzaldehyde moiety substituted with a 1-methyl-1H-tetrazol-5-yl group
Mechanism of Action
Target of Action
Similar compounds have been found to target human proteins such as mek-1 . MEK-1 is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Mode of Action
Compounds with similar structures have been observed to interact with their targets through various mechanisms, including hydrogen bonding, aromatic plane interactions, hydrophobic center interactions, negatively charged center interactions, positively charged center interactions, and metal interaction center interactions .
Biochemical Pathways
Given the potential targeting of mek-1, it could be inferred that the mapk/erk pathway might be affected . This pathway is involved in various cellular processes, including growth, differentiation, and survival.
Pharmacokinetics
The compound’s chemical properties such as its molecular weight, density, melting point, and boiling point can influence its bioavailability .
Result of Action
Based on the potential targeting of mek-1, it could be inferred that the compound might influence cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Aldehyde Functionalization: The benzaldehyde moiety can be introduced through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-(1-Methyl-1H-tetrazol-5-YL)benzoic acid.
Reduction: 3-(1-Methyl-1H-tetrazol-5-YL)benzyl alcohol.
Substitution: Various substituted tetrazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination compounds.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Tetrazol-5-YL)benzaldehyde: Lacks the methyl group on the tetrazole ring, which may affect its reactivity and biological activity.
3-(1-Methyl-1H-tetrazol-5-YL)benzoic acid:
3-(1-Methyl-1H-tetrazol-5-YL)benzyl alcohol: A reduced form of the compound with distinct reactivity and uses.
Uniqueness
3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde is unique due to the presence of both an aldehyde group and a tetrazole ring, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-9(10-11-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROLZTCJAAWYNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440701 |
Source
|
Record name | 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-02-1 |
Source
|
Record name | 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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